molecular formula C19H16N2O5S B2901955 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946215-00-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2901955
CAS No.: 946215-00-5
M. Wt: 384.41
InChI Key: DRQSLFVQMVBILG-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a benzopyran derivative, and an isothiazolidine ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Isothiazolidine Ring: The isothiazolidine ring can be introduced by reacting the chromene derivative with a suitable sulfonamide precursor under oxidative conditions.

    Coupling Reaction: The final step involves coupling the isothiazolidine derivative with a carboxamide group using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biomolecules, leading to various biological effects. The chromene core may also interact with DNA or other cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and an isothiazolidine ring with a sulfone group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-18(16-12-13-4-1-2-5-17(13)26-19(16)23)20-14-6-8-15(9-7-14)21-10-3-11-27(21,24)25/h1-2,4-9,12H,3,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQSLFVQMVBILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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